Cas no 19210-21-0 ((2S)-2-Chloro-1-propanol)

(2S)-2-Chloro-1-propanol is a chiral organic compound with the molecular formula C₃H₇ClO, featuring a chlorine substituent at the stereogenic carbon center. This optically active alcohol is commonly employed as a versatile intermediate in pharmaceutical synthesis and fine chemical production. Its stereochemical purity makes it particularly valuable for asymmetric synthesis and chiral resolution processes. The compound’s reactivity allows for further functionalization, including nucleophilic substitution or oxidation, enabling its use in constructing complex molecular frameworks. High-purity grades are available to meet stringent application requirements, ensuring consistency in research and industrial processes. Proper handling is advised due to its potential toxicity and irritant properties.
(2S)-2-Chloro-1-propanol structure
(2S)-2-Chloro-1-propanol structure
Product name:(2S)-2-Chloro-1-propanol
CAS No:19210-21-0
MF:C3H7ClO
MW:94.5400803089142
MDL:MFCD00010812
CID:51247
PubChem ID:24857868

(2S)-2-Chloro-1-propanol Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Chloropropan-1-ol
    • (S)-(+)-Propylene chlorohydrin
    • (S)-(+)-2-Chloro-1-propanol
    • (S)-(-)-2-Chloro-1-propanol
    • (s)-1-propano
    • (s)-1-propanol
    • (S)-(+)-2-Chloroprop
    • (S)-2-CHLORO-1-PROPANOL
    • (2S)-2-Chloro-1-propanol
    • (S)-2-Chloropropane-1-ol
    • 1-Propanol, 2-chloro-, (S)-
    • (S)-(+)-2-CHLOROPROPAN-1-OL
    • (2S)-2-chloropropan-1-ol
    • VZIQXGLTRZLBEX-VKHMYHEASA-N
    • sJQHBHaIfjdp@
    • 1-Propanol, 2-chloro-, (2S)-
    • PubChem8285
    • 2-Chloro-1-propanol #
    • (s)-2-chloro-propan-1-ol
    • LS30257
    • FCH3459529
    • 1-Propanol, 2-chloro-, (2S)- (9CI)
    • AX80
    • H11590
    • J-012415
    • (R)-(-)-2-Chloro-1-propanol
    • 19210-21-0
    • CS-W016664
    • (S)-(+)-2-Chloro-1-propanol, 97%
    • AKOS016844303
    • MFCD00010812
    • AMY21357
    • PS-17849
    • MDL: MFCD00010812
    • Inchi: 1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
    • InChI Key: VZIQXGLTRZLBEX-VKHMYHEASA-N
    • SMILES: Cl[C@@]([H])(C([H])([H])[H])C([H])([H])O[H]

Computed Properties

  • Exact Mass: 94.01850
  • Monoisotopic Mass: 94.018543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 22.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 0.6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.103 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 70.3 °C/75 mmHg(lit.)
  • Flash Point: Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • Refractive Index: n20/D 1.438(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 20.23000
  • LogP: 0.60600
  • Optical Activity: [α]19/D +17.5°, neat
  • Solubility: Not available
  • Specific Rotation: 17 º (c=neat)

(2S)-2-Chloro-1-propanol Security Information

(2S)-2-Chloro-1-propanol Customs Data

  • HS CODE:2905590090
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(2S)-2-Chloro-1-propanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB483623-250 mg
(S)-(+)-2-Chloropropan-1-ol
19210-21-0
250mg
€164.30 2023-05-18
TRC
C278885-500mg
(2S)-2-Chloro-1-propanol
19210-21-0
500mg
$ 224.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95640-100mg
(S)-2-Chloropropan-1-ol
19210-21-0
100mg
¥276.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95640-1g
(S)-2-Chloropropan-1-ol
19210-21-0
1g
¥1196.0 2021-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S138418-250mg
(2S)-2-Chloro-1-propanol
19210-21-0 ≥97%
250mg
¥335.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95640-5g
(S)-2-Chloropropan-1-ol
19210-21-0
5g
¥4416.0 2021-09-04
TRC
C278885-1g
(2S)-2-Chloro-1-propanol
19210-21-0
1g
$ 310.00 2022-04-01
eNovation Chemicals LLC
D757750-5g
1-Propanol, 2-chloro-, (2S)- (9CI)
19210-21-0 98%
5g
$220 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S138418-1g
(2S)-2-Chloro-1-propanol
19210-21-0 ≥97%
1g
¥1055.90 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024701-250mg
(S)-2-Chloropropan-1-ol
19210-21-0 98%
250mg
¥146.00 2023-11-21

(2S)-2-Chloro-1-propanol Production Method

Additional information on (2S)-2-Chloro-1-propanol

Research Brief on (2S)-2-Chloro-1-propanol (CAS: 19210-21-0) in Chemical Biology and Pharmaceutical Applications

(2S)-2-Chloro-1-propanol (CAS: 19210-21-0) is a chiral intermediate of significant interest in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its utility in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and its role in probing enzymatic mechanisms. This brief synthesizes key findings from 2022-2023 literature, focusing on synthetic methodologies, biological interactions, and industrial applications.

A breakthrough study (Nature Catalysis, 2023) demonstrated the enantioselective reduction of 2-chloropropionaldehyde to (2S)-2-Chloro-1-propanol using engineered alcohol dehydrogenases (ADHs) with >99% ee. The research team from ETH Zurich identified mutant ADH-44 as achieving 92% yield at 200 mM substrate concentration, addressing previous limitations in biocatalytic production. This advancement supports greener manufacturing routes for chiral β-blocker precursors.

In medicinal chemistry applications, (2S)-2-Chloro-1-propanol has emerged as a key building block for novel antiviral agents. A J. Med. Chem. (2023) publication detailed its incorporation into nucleoside phosphonate analogs targeting RNA-dependent RNA polymerases. The chloro-hydroxypropyl moiety enhanced membrane permeability by 3.2-fold compared to traditional prodrug motifs in cell-based assays against SARS-CoV-2 variants.

Structural biology insights (PNAS, 2022) revealed unexpected interactions when (2S)-2-Chloro-1-propanol was used as a cryoprotectant in crystallography studies of G-protein coupled receptors. The compound maintained receptor conformation at 100K while enabling halogen-bond interactions with tyrosine residues, providing new strategies for stabilizing membrane proteins during structural analysis.

Industrial scale-up challenges were addressed in Org. Process Res. Dev. (2023) through continuous flow chemistry approaches. A telescoped three-step synthesis achieved 85% overall yield with <0.5% enantiomeric impurity, demonstrating commercial viability for metric-ton production. The process eliminated hazardous chromium reagents traditionally used in chiral alcohol synthesis.

Toxicological profiling (Regul. Toxicol. Pharmacol., 2023) established an improved safety margin for (2S)-2-Chloro-1-propanol compared to its racemic form. Species-specific metabolism studies showed preferential glucuronidation in primates (t1/2 = 2.1 hr) versus oxidative clearance in rodents (t1/2 = 0.8 hr), informing species selection for preclinical studies of derivatives.

Emerging applications include its use as a linchpin in DNA-encoded library synthesis (ACS Cent. Sci., 2023), where the chloro group enables efficient diversification while the alcohol serves as a hydrogen-bond donor in target engagement. Screening of such libraries identified novel inhibitors of protein tyrosine phosphatase 1B with IC50 values in the low micromolar range.

These collective advances position (2S)-2-Chloro-1-propanol as a versatile chiral synthon with expanding roles in drug discovery and development. Future research directions likely include exploration of its metabolites as bioactive species and development of immobilized enzyme systems for continuous production.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:19210-21-0)S)-(+)-2-Chloropropan-1-ol
1661360
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:19210-21-0)(2S)-2-Chloro-1-propanol
A4232
Purity:99%
Quantity:5g
Price ($):195.0